

An In-depth Technical Guide to 3-Ethylcyclohexanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylcyclohexanone**

Cat. No.: **B1604563**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for **3-Ethylcyclohexanone**, a cyclic ketone utilized as an intermediate in the synthesis of various organic compounds.

Core Chemical Identity and Structure

3-Ethylcyclohexanone is a derivative of cyclohexanone featuring an ethyl group substituted at the third carbon atom relative to the carbonyl group.^[1] Its structure is fundamental to its chemical behavior and physical properties.

- IUPAC Name: 3-ethylcyclohexan-1-one^[2]
- Molecular Formula: C₈H₁₄O^{[2][3][4]}
- SMILES: CCC1CCCC(=O)C1^[1]
- InChI: InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3^[4]
- InChIKey: IEVRHAUJJJBXFH-UHFFFAOYSA-N^[4]

Physicochemical Properties

The quantitative physicochemical properties of **3-Ethylcyclohexanone** are summarized in the table below. These properties are critical for its handling, application in synthesis, and purification.

Property	Value	Source(s)
Molecular Weight	126.20 g/mol	[2][5]
Appearance	Colorless to pale yellow liquid	[1]
Density	0.876 g/cm ³	[6]
Boiling Point	197-198 °C (470.15-471.15 K)	[6]
Melting Point	-25 °C (248.15 K)	[6]
Flash Point	58.50 °C (137.00 °F) (TCC, est.)	[7]
Solubility	Soluble in alcohol, ether, and organic solvents.[6]	[6][7]
Water: 1741 mg/L @ 25 °C (est.)	[7]	
logP (o/w)	1.866 - 1.9	[2][7]
Vapor Pressure	0.723 mmHg @ 25.00 °C (est.)	[7]
CAS Registry Number	22461-89-8	[4]

Experimental Protocols

While specific, detailed industrial synthesis protocols are proprietary, the scientific literature outlines common laboratory-scale methodologies for the synthesis and analysis of 3-alkylcyclohexanones.

Synthesis: Alkylation of Cyclohexanone Enolate

A common strategy for synthesizing 3-alkylcyclohexanones involves the reduction of the corresponding α,β -unsaturated ketone (enone) followed by in-situ alkylation of the resulting

lithium enolate.^[8] This method provides regiochemical control, directing the alkylation to the desired position.^[8]

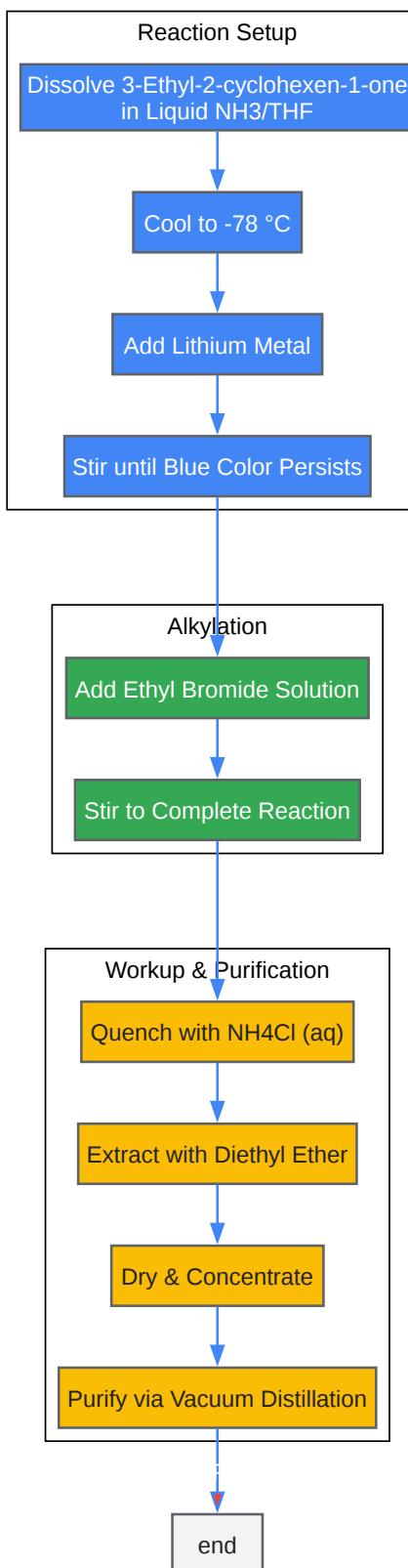
Methodology:

- Enone Reduction: 3-Ethyl-2-cyclohexen-1-one is dissolved in a solvent mixture, typically containing liquid ammonia and an ether like THF, and cooled to -78 °C.
- Lithium Addition: Small pieces of lithium metal are added to the solution, which is stirred until the characteristic blue color of the dissolved electron persists, indicating the formation of the lithium enolate.
- Alkylation: A solution of an ethylating agent, such as ethyl bromide, in an ethereal solvent is added to the enolate solution. The reaction is stirred for a period to allow for the alkylation to proceed.
- Quenching & Workup: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride. The ammonia is allowed to evaporate.
- Extraction: The aqueous residue is extracted multiple times with an organic solvent (e.g., diethyl ether).
- Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure **3-Ethylcyclohexanone**.^[8]

Analytical Characterization: Purity Determination by GC-MS

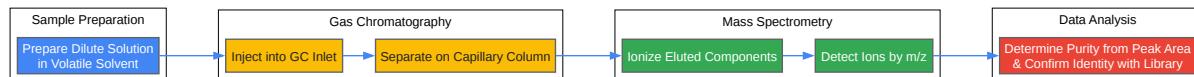
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for assessing the purity of volatile compounds like **3-Ethylcyclohexanone**.^[9]

Methodology:


- Sample Preparation: A dilute solution of the synthesized **3-Ethylcyclohexanone** is prepared in a volatile organic solvent, such as dichloromethane or hexane.^[9] An internal standard

may be added for quantitative analysis.

- **Injection:** A small volume (typically 1 μ L) of the sample is injected into the heated GC inlet, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. Separation is achieved based on the differential partitioning of components between the mobile phase and the stationary phase within the column. For semi-volatile compounds, a column with a 5% phenyl 95% methylsilicone liquid phase is often used.[10]
- **Mass Spectrometry Detection:** As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization). The resulting ions are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.
- **Data Analysis:** The purity of the sample is determined by comparing the relative peak area of **3-Ethylcyclohexanone** to the total area of all detected peaks.[9] The identity is confirmed by matching the obtained mass spectrum to a reference library.


Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Ethylcyclohexanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for purity analysis by GC-MS.

Safety and Handling

3-Ethylcyclohexanone is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[11][12] It causes skin irritation and serious eye damage.[11][12]

Precautionary Measures:

- Engineering Controls: Use only outdoors or in a well-ventilated area, utilizing explosion-proof equipment.[11][12]
- Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[11] In case of fire, a self-contained breathing apparatus may be necessary.[11]
- Handling: Keep away from heat, sparks, open flames, and hot surfaces.[12] Ground/bond container and receiving equipment to prevent static discharge.[12] Avoid breathing vapors or mist.[11]
- Storage: Keep the container tightly closed in a dry, well-ventilated place.[11] Containers that have been opened must be carefully resealed and kept upright.[11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11] Do not let the product enter drains.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 22461-89-8: 3-ethylcyclohexanone | CymitQuimica [cymitquimica.com]
- 2. 3-Ethylcyclohexanone | C8H14O | CID 228300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (s)-3-Ethylcyclohexanone | lookchem [lookchem.com]
- 4. Cyclohexanone, 3-ethyl- [webbook.nist.gov]
- 5. (s)-3-Ethylcyclohexanone | C8H14O | CID 9793762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 3-ethyl cyclohexanone, 22461-89-8 [thegoodsentscompany.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. env.go.jp [env.go.jp]
- 11. louisville.edu [louisville.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethylcyclohexanone: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604563#3-ethylcyclohexanone-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com